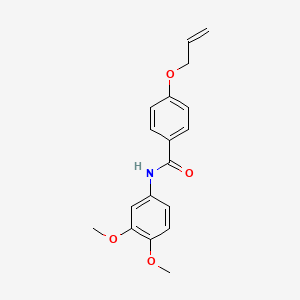![molecular formula C16H26ClNO3 B4408820 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)
4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride, also known as Buphenine, is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been used in scientific research for its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride is not well understood. However, it is thought to work by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, this compound may increase cardiac output and decrease peripheral resistance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase cardiac output and decrease peripheral resistance, leading to a decrease in blood pressure. It has also been shown to increase oxygen uptake in the body, which may be beneficial in the treatment of respiratory conditions such as asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments is its potential pharmacological properties. It has been shown to have effects on cardiovascular function and may be useful in the treatment of respiratory conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in scientific research. One area of interest is its potential use in the treatment of asthma. This compound has been shown to have bronchodilator effects, which may be beneficial in the treatment of this condition. Another area of interest is its potential use in the treatment of cardiovascular disease. This compound has been shown to have effects on cardiac output and peripheral resistance, which may be useful in the treatment of conditions such as hypertension and heart failure.
Conclusion
In conclusion, this compound, also known as this compound, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on cardiovascular function and its potential use as a bronchodilator in the treatment of asthma. While there are advantages to using this compound in lab experiments, it is important to use caution due to its potential toxicity. There are several potential future directions for the use of this compound in scientific research, including its potential use in the treatment of asthma and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on cardiovascular function, including its ability to increase cardiac output and decrease peripheral resistance. It has also been studied for its potential use as a bronchodilator in the treatment of asthma.
Eigenschaften
IUPAC Name |
4-[2-(4-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-6-4-15(5-7-16)19-13-10-17-8-11-18-12-9-17;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHQFVRTLTHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4408740.png)

![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)



![1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)


![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)
![4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4408837.png)
![N-(4-acetylphenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408856.png)